Darapladib-impurity - 1389264-17-8

Darapladib-impurity

Catalog Number: EVT-264451
CAS Number: 1389264-17-8
Molecular Formula: C36H38F4N4O2S
Molecular Weight: 666.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darapladib is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, ] Lp-PLA2 is an enzyme implicated in atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries. [, , ] While elevated Lp-PLA2 activity is associated with an increased risk of cardiovascular events, Darapladib's clinical trials in humans have yielded mixed results and require further investigation. [, , , ]

Molecular Structure Analysis

The molecular structure of Darapladib has been analyzed through computational methods to understand its binding affinity to the Platelet Activating Factor Receptor (PAFR). [] These studies suggest that Darapladib can act as a PAFR antagonist, potentially explaining its observed effects on necrotic core reduction. []

Chemical Reactions Analysis

Darapladib primarily functions by inhibiting the activity of Lp-PLA2. [, , , , , , ] This inhibition prevents the hydrolysis of oxidized low-density lipoprotein (oxLDL) by Lp-PLA2, thereby reducing the production of pro-inflammatory mediators like lysophosphatidylcholine (LysoPC) and oxidized fatty acids (oxFA). [, , , , ]

Mechanism of Action

Darapladib's primary mechanism of action is the inhibition of Lp-PLA2. [, , , , , , ] This inhibition leads to a decrease in the production of pro-inflammatory mediators like lysophosphatidylcholine (LysoPC) and oxidized fatty acids, which are implicated in the development and progression of atherosclerosis. [, , , , ] Additionally, computational studies suggest potential antagonistic activity of Darapladib at the Platelet Activating Factor Receptor (PAFR), contributing to its effects on atherosclerotic plaque composition. []

Applications
  • Biomarker Studies: Research has focused on understanding the relationship between Darapladib's inhibition of Lp-PLA2 and changes in various biomarkers associated with inflammation and atherosclerosis. [, ] This includes investigating the effects of Darapladib on plasma and plaque Lp-PLA2 activity, inflammatory cytokines, and plaque composition markers. [, , ]
  • Imaging: The development of a radiolabeled Darapladib analog allows for PET imaging of atherosclerotic plaques, enabling researchers to visualize and monitor plaque development and progression in living organisms. []
  • Mechanistic Studies: Researchers are exploring the detailed mechanisms by which Darapladib exerts its effects on atherosclerosis. This includes studying its impact on endothelial function, macrophage activity, and the expression of adhesion molecules involved in inflammation. [, , , , , ]
Future Directions
  • Identifying Patient Subgroups: Investigating potential genetic factors or specific patient characteristics that might influence Darapladib's efficacy could identify subgroups who might benefit most from this treatment strategy. []

Rilapladib

  • Compound Description: Rilapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), similar to Darapladib-impurity. It has been investigated as a potential therapeutic agent for cardiovascular disease (CVD). Computational studies suggest that Rilapladib might act as a platelet-activating factor receptor (PAFR) antagonist, potentially contributing to its anti-atherosclerotic effects.
  • Relevance: Rilapladib shares a similar chemical structure and mechanism of action with Darapladib-impurity, both being selective Lp-PLA2 inhibitors. They are grouped in the same chemical class of Lp-PLA2 inhibitors. They both are investigated for their potential in treating cardiovascular diseases.

Lysophosphatidylcholine

  • Compound Description: Lysophosphatidylcholine (LysoPC) is a pro-inflammatory mediator produced by the action of Lp-PLA2. It regulates the expression of inflammatory mediators, including intercellular adhesion molecule-1 (ICAM-1), contributing to the development of atherosclerosis. [, , ]
  • Relevance: LysoPC is a product of the enzymatic activity of Lp-PLA2, the target of Darapladib-impurity. [, , ] The inhibition of Lp-PLA2 by Darapladib-impurity would decrease the production of LysoPC, potentially mitigating its pro-inflammatory effects in atherosclerosis.

Oxidized Low-Density Lipoprotein

  • Compound Description: Oxidized low-density lipoprotein (oxLDL) is a key player in the development of atherosclerosis. It promotes inflammation and the formation of foam cells, contributing to plaque buildup in blood vessels. [, , ]
  • Relevance: Lp-PLA2, the target of Darapladib-impurity, acts on oxLDL, cleaving it into pro-atherosclerotic products. Inhibiting Lp-PLA2 with Darapladib-impurity is expected to reduce the production of these harmful products, potentially slowing down the progression of atherosclerosis.

Properties

CAS Number

1389264-17-8

Product Name

Darapladib-impurity

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[[2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]oxy]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide

Molecular Formula

C36H38F4N4O2S

Molecular Weight

666.77

InChI

InChI=1S/C36H38F4N4O2S/c1-3-43(4-2)20-21-44(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-46-34-31-6-5-7-32(31)41-35(42-34)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3

InChI Key

KELIVYXNVITYCV-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=NC(=NC4=C3CCC4)SCC5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

Darapladib-impurity; Darapladib impurity;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.